molecular formula C11H14BrNO2 B15321782 3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol

3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol

Cat. No.: B15321782
M. Wt: 272.14 g/mol
InChI Key: JRONLXCABXRTRK-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14BrNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of a bromo and methoxy group on the benzyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with azetidine-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: 3-(5-Bromo-2-methoxybenzyl)azetidin-3-one.

    Reduction: 3-(2-Methoxybenzyl)azetidin-3-ol.

    Substitution: 3-(5-Azido-2-methoxybenzyl)azetidin-3-ol.

Scientific Research Applications

3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol
  • 3-(5-Chloro-2-methoxybenzyl)azetidin-3-ol
  • 3-(5-Fluoro-2-methoxybenzyl)azetidin-3-ol

Uniqueness

3-(5-Bromo-2-methoxybenzyl)azetidin-3-ol is unique due to the specific positioning of the bromo and methoxy groups on the benzyl ring. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C11H14BrNO2/c1-15-10-3-2-9(12)4-8(10)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3

InChI Key

JRONLXCABXRTRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC2(CNC2)O

Origin of Product

United States

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